molecular formula C10H7BrN4O2 B2387054 Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 2225136-34-3

Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2387054
CAS No.: 2225136-34-3
M. Wt: 295.096
InChI Key: OQFDOFQNJPAICO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. Its molecular formula is C₁₁H₇BrN₄O₂, with a bromine atom at position 6, a cyano group at position 8, and an ethyl ester at position 2 (Fig. 1). This compound is part of the triazolopyridine family, known for their pharmacological relevance, including anticancer, antifungal, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O2/c1-2-17-10(16)8-13-9-6(4-12)3-7(11)5-15(9)14-8/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFDOFQNJPAICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=C(C2=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions makes the process more sustainable and efficient . The scalability of the reaction and the broad substrate scope further enhance its industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The cyano and ester groups can participate in condensation reactions to form more complex structures.

    Cyclization Reactions: The compound can undergo further cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used.

    Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions with aldehydes can produce imines or amides.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate exhibits promising anticancer properties. It acts as a selective inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cancers. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent.

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It modulates key inflammatory pathways by inhibiting cytokine signaling through JAK inhibition. This action may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Synthetic Applications

2.1 Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis. Its ability to undergo substitution and cyclization reactions allows chemists to create more complex heterocycles with potential biological activities.

Reaction Types:

  • Substitution Reactions: The bromine atom can be replaced with various nucleophiles (e.g., amines, thiols) under suitable conditions.
  • Cyclization Reactions: Further cyclization can yield fused heterocyclic systems that may exhibit enhanced pharmacological properties.

3.1 Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial cell signaling pathways.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life4 hours
Volume of distribution1.5 L/kg
Clearance0.8 L/h/kg

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.

Comparison with Similar Compounds

Key Structural Features :

  • Triazole-Pyridine Fusion : The [1,2,4]triazolo[1,5-a]pyridine scaffold provides rigidity and planar geometry, enhancing interactions with biological targets .
  • Electron-Withdrawing Groups: Bromine (Br) and cyano (CN) groups increase electrophilicity, facilitating nucleophilic substitution reactions .
  • Ethyl Ester : The ester moiety improves solubility and serves as a handle for further derivatization .

Comparison with Similar Compounds

Triazolopyridine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Substituents (Positions) Key Features Biological Activity/Applications Reference
Ethyl 8-bromo-6-(trifluoromethyl)-triazolo[1,5-a]pyridine-2-carboxylate Br (8), CF₃ (6), COOEt (2) Enhanced lipophilicity due to CF₃; potent JAK inhibitor Anti-inflammatory, anticancer
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Br (6), COOEt (2) Simpler structure; used as a synthetic intermediate Antimicrobial, herbicide development
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (6), CH₃ (5), NH₂ (2) Amino group enables hydrogen bonding; modified pharmacokinetics Antibacterial, enzyme inhibition
Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate Br (1), COOEt (6) (imidazo core) Different heterocycle (imidazole); altered target selectivity Fluorescent probes, antiviral agents
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride NO₂ (6), SO₂Cl (2) Reactive sulfonyl chloride; used in coupling reactions Antibiotic precursor, chemical synthesis

Key Differences and Trends

Substituent Position: Bromine at position 6 (target compound) vs. 8 (Ethyl 8-bromo-6-CF₃) alters steric and electronic interactions with enzymes like JAK1/2 . Cyano at position 8 enhances electrophilicity compared to methyl or amino groups in analogues .

Functional Group Impact :

  • Trifluoromethyl (CF₃) : Increases metabolic stability and membrane permeability .
  • Sulfonyl Chloride (SO₂Cl) : Enables facile conjugation with amines/thiols in drug design .

Biological Activity: Compounds with electron-withdrawing groups (Br, CN, NO₂) show stronger enzyme inhibition (e.g., JAK kinases) . Ethyl ester derivatives are preferred intermediates due to their balance of reactivity and stability .

Pharmacological Mechanisms

  • JAK1/2 Inhibition: Ethyl 6-bromo-8-cyano derivatives disrupt cytokine signaling pathways, showing promise in autoimmune disease treatment .
  • Antimicrobial Activity : Triazolopyridines with bromine and polar groups (e.g., CN, NH₂) inhibit bacterial growth by targeting DNA gyrase .

Herbicide Potential

    Biological Activity

    Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

    The synthesis of this compound typically involves cyclization reactions using enaminonitriles and benzohydrazides under microwave irradiation. This method is noted for its efficiency and eco-friendliness. The compound features a bromine atom and cyano group, which contribute to its reactivity and biological properties .

    Antimicrobial Activity

    Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. For instance:

    • Staphylococcus aureus : MIC values ranged from 0.22 to 0.25 μg/mL for derivatives containing similar triazole structures .
    • Escherichia coli : The compound demonstrated potent activity with MIC values comparable to established antibiotics .

    The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

    Anticancer Activity

    This compound has shown promise in cancer research. It is being investigated for its ability to inhibit the growth of various cancer cell types:

    • Lung Cancer : In vitro studies have demonstrated significant antiproliferative effects against lung cancer cell lines.
    • Breast Cancer : The compound has been noted for its activity against MDA-MB-231 breast cancer cells .

    The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. As a known inhibitor of Janus kinases (JAK1 and JAK2), it binds to the active sites of these enzymes. This binding prevents phosphorylation events critical for signaling pathways involved in inflammation and cancer progression .

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the unique properties of this compound against other triazolopyridine derivatives:

    Compound NameKey FeaturesBiological Activity
    6-Bromo-[1,2,4]triazolo[1,5-a]pyridineLacks cyano and ester groupsLimited synthetic versatility
    8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineAmino derivativeModerate activity
    Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridineUnique functional groups enhance activityHigh antimicrobial and anticancer activity

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